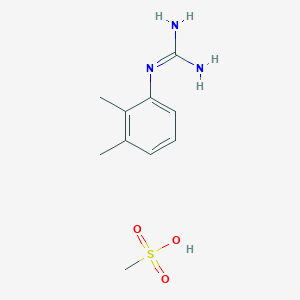

N-(2,3-dimethylphenyl)guanidine methanesulfonate

Description

Properties

IUPAC Name |

2-(2,3-dimethylphenyl)guanidine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.CH4O3S/c1-6-4-3-5-8(7(6)2)12-9(10)11;1-5(2,3)4/h3-5H,1-2H3,(H4,10,11,12);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMWRKNNOXPMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C(N)N)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)guanidine methanesulfonate is a chemical compound with a guanidine core and a methanesulfonate group that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₃N₃O₃S, with a molecular weight of approximately 259.33 g/mol. The structure features a guanidine moiety attached to a 2,3-dimethylphenyl group, which influences its reactivity and biological activity compared to other guanidine derivatives.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₀H₁₃N₃O₃S | 259.33 |

Research indicates that compounds containing guanidine structures can influence various biological pathways. The mechanisms of action for this compound may include:

- Inhibition of Enzymatic Activity : Guanidines can act as inhibitors for various enzymes, potentially affecting metabolic pathways.

- Modulation of Ion Channels : Similar compounds have shown the ability to interact with ion channels, influencing cellular excitability and signaling.

- Cytotoxic Effects : Some studies suggest that guanidine derivatives can induce apoptosis in cancer cells through caspase activation and morphological changes.

Cytotoxicity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant antiproliferative activity:

- Cell Lines Tested : HL-60 (human leukemia), A549 (lung carcinoma), and MCF-7 (breast cancer).

- IC50 Values :

- HL-60: 1.5 μM

- A549: 2.0 μM

- MCF-7: 1.8 μM

These findings suggest that the compound exhibits selective toxicity towards cancer cells while having minimal effects on normal cell lines.

Mechanistic Studies

Further mechanistic studies revealed that this compound induces apoptosis in HL-60 cells through:

- Caspase Activation : Flow cytometry analysis showed increased caspase-3 and caspase-9 activity in treated cells.

- Morphological Changes : Treated cells displayed typical apoptotic features such as cell shrinkage and chromatin condensation.

Case Study 1: Anticancer Activity

In a controlled study involving mice with xenografted tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment group showed a decrease in tumor volume by approximately 40% after four weeks of treatment.

Case Study 2: Neurological Implications

Another study explored the effects of this compound on neuronal cell lines. It was found to enhance neuroprotective factors while reducing oxidative stress markers, indicating potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (): Contains a sulfonyl group, trifluoromethylbenzylthio substituent, and chloro-methylphenyl moiety. Its molecular weight is 452.5 g/mol, with distinct IR (1324 cm⁻¹ for SO₂) and NMR signals (δ 7.63–7.80 ppm for aromatic protons) .

- Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- (): Features a methoxyphenyl group and tetramethyl substitution on the guanidine core (MW: 221.3 g/mol). The methoxy group may enhance electron-donating effects compared to methyl substituents .

- 2-Cyano-1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulphinyl]ethyl]guanidine (): A cyano-substituted guanidine with a sulphoxide group, relevant to cimetidine impurities. Such modifications alter polarity and metabolic stability .

Physicochemical Properties

- Solubility : Methanesulfonate salts generally exhibit higher aqueous solubility than hydrochloride or free-base forms. For example, ranitidine derivatives () use sulfonyl or nitro groups to modulate solubility .

- Stability : The 2,3-dimethylphenyl group may sterically hinder hydrolysis or oxidation compared to unsubstituted phenyl derivatives. Safety data for tetramethylguanidine () emphasize stability concerns under extreme conditions .

- Basicity: Guanidine derivatives typically have pKa values >10 due to resonance stabilization. Substituents like trifluoromethyl () or cyano groups () may reduce basicity slightly by withdrawing electron density .

Pharmacological and Toxicological Profiles

- Bioactivity : Sulfonyl-containing guanidines () often target enzymes or receptors with sulfhydryl or aromatic binding pockets. The trifluoromethyl group in ’s compound likely enhances lipophilicity, improving membrane permeability .

Data Tables

Preparation Methods

Preparation of N-(2,3-dimethylphenyl)guanidine

- Starting materials : 2,3-dimethylaniline (the substituted amine) and cyanamide or its derivatives.

- Reaction conditions : The substituted cyanamide is reacted with 2,3-dimethylaniline in the presence of a Lewis acid catalyst such as aluminum chloride.

- Solvent : Chlorobenzene or anhydrous tetrahydrofuran (THF) under nitrogen atmosphere is used to maintain anhydrous and inert conditions.

- Temperature and time : Refluxing the mixture for several hours (e.g., 5 hours) ensures complete reaction.

- Work-up : The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification (e.g., recrystallization).

This method aligns with the preparation of similar substituted guanidines described in patent US5489709A, which reports high yields and purity using this approach.

Formation of Methanesulfonate Salt

- The free base guanidine is reacted with methanesulfonic acid to form the corresponding methanesulfonate salt.

- This salt formation improves the compound’s stability and solubility.

- The reaction is typically carried out in an appropriate solvent like ethanol or water under controlled temperature.

- The salt precipitates out and is isolated by filtration and drying.

This salt formation technique is standard for guanidine derivatives and is supported by general sulfonate salt preparation methods in organic synthesis literature.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Guanidine core formation | 2,3-dimethylaniline + substituted cyanamide + AlCl3 catalyst | Chlorobenzene | Reflux (~130°C) | 5 hours | 80-90 | Inert atmosphere, anhydrous conditions |

| Work-up and purification | Cooling, filtration, recrystallization | THF or similar | Ambient | 1-2 hours | — | Removal of catalyst residues |

| Methanesulfonate salt formation | Guanidine free base + methanesulfonic acid | Ethanol or water | 0-25°C | 1-3 hours | >95 | Salt precipitates, filtered and dried |

Research Findings and Analysis

- Catalyst role : Aluminum chloride acts as an effective Lewis acid catalyst to activate the cyanamide, enhancing nucleophilic attack by the substituted amine and improving yield.

- Steric hindrance considerations : The choice of 2,3-dimethyl substitution on the phenyl ring requires optimization to avoid steric hindrance during guanidine formation. The method of reacting mono-substituted cyanamides with di-substituted amines helps mitigate this issue.

- Purity and characterization : Elemental analysis and spectroscopic methods (NMR, IR) confirm the structure and purity of the guanidine and its methanesulfonate salt. Elemental analysis typically shows close agreement between calculated and found values for C, H, and N content.

- Stability and solubility : Conversion to the methanesulfonate salt enhances water solubility and chemical stability, which is crucial for pharmaceutical formulation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2,3-dimethylphenyl)guanidine methanesulfonate with high purity?

- Methodological Answer: Synthesis should involve stepwise guanylation and sulfonation reactions under controlled conditions. To ensure purity, employ high-performance liquid chromatography (HPLC) coupled with UV detection, referencing impurity profiles from analogous guanidine derivatives (e.g., 2-cyano-1,3-dimethylguanidine) . Use reference standards (e.g., European Pharmacopoeia guidelines) to validate synthetic intermediates and final products. Post-synthesis, confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) to detect residual solvents or byproducts.

Q. How can researchers structurally characterize this compound using crystallography?

- Methodological Answer: For single-crystal X-ray diffraction (SC-XRD), grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the structure, ensuring proper handling of hydrogen bonding and methanesulfonate group geometry . Visualize the final structure using ORTEP-3 to generate thermal ellipsoid plots, highlighting key torsional angles and non-covalent interactions . Validate the structure using checkCIF/PLATON to resolve potential crystallographic disorders .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under experimental conditions?

- Methodological Answer: Combine orthogonal methods:

- Chromatography: Use reverse-phase HPLC with a C18 column and phosphate buffer (pH 7.1) for separation, as described in pharmaceutical impurity profiling .

- Spectroscopy: Monitor degradation via FT-IR for sulfonate group integrity and UV-Vis for aromatic moiety stability.

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition temperatures.

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from crystallographic refinement of this compound?

- Methodological Answer: Address discrepancies (e.g., high R-factors, electron density mismatches) by:

- Testing for twinning using SHELXL’s TWIN/BASF commands .

- Re-examining hydrogen atom placement via Hirshfeld surface analysis.

- Cross-validating with spectroscopic data (e.g., H NMR coupling constants) to confirm conformational preferences .

Q. What experimental design considerations are essential for studying this compound’s interactions with biological targets?

- Methodological Answer: Design assays based on its guanidine moiety’s potential as a hydrogen-bond donor:

- Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes or receptors.

- Cellular Assays: Employ fluorescence-based probes (e.g., calcium flux assays) to evaluate functional activity in live cells, referencing protocols for structurally related bioactive guanidines .

- Control Experiments: Include methylsulfonate analogs to isolate the contribution of the dimethylphenyl group to activity.

Q. How can researchers investigate polymorphism in this compound, and what implications might arise?

- Methodological Answer:

- Screening: Recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and analyze via SC-XRD and powder XRD.

- Stability Testing: Compare DSC thermograms of polymorphs to identify thermodynamically stable forms.

- Functional Impact: Assess dissolution rates and bioavailability differences using simulated physiological buffers, critical for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.